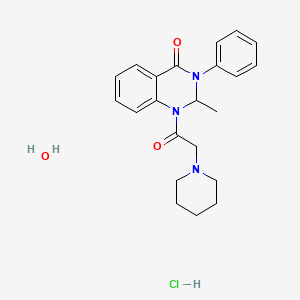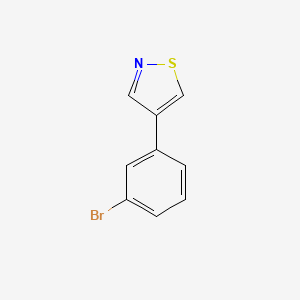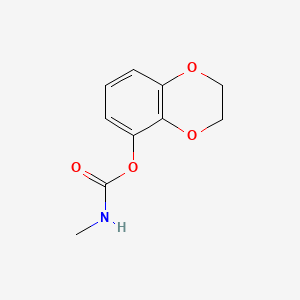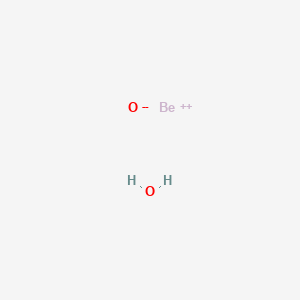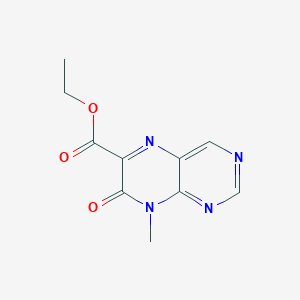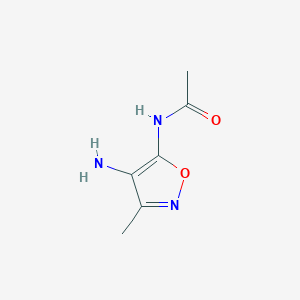
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic compound with a central triazine ring substituted with three 4-aminophenyl groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 4-aminophenyl groups. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring. The general reaction scheme is as follows:
Starting Material: Cyanuric chloride (C3Cl3N3)
Reagents: 4-aminophenylamine (C6H7N)
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The cyanuric chloride is dissolved in the solvent, and the 4-aminophenylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to complete the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced aromatic rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of polymer stabilizers and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N9 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(4-aminophenyl)-2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H27N9/c1-31(19-10-4-16(25)5-11-19)22-28-23(32(2)20-12-6-17(26)7-13-20)30-24(29-22)33(3)21-14-8-18(27)9-15-21/h4-15H,25-27H2,1-3H3 |
InChI Key |
LTLBETXSUPPLGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=NC(=NC(=N2)N(C)C3=CC=C(C=C3)N)N(C)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



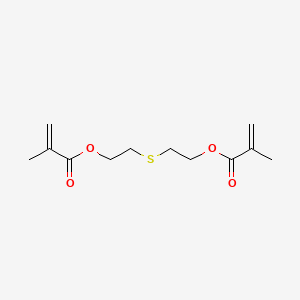
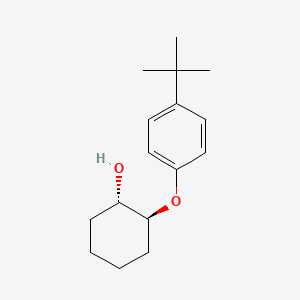
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
